

PD 118879: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PD 118879**

Cat. No.: **B1678596**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 118879 is a synthetic quinolone compound that has been investigated for its potential as an antibacterial agent. As with any compound under development for pharmaceutical applications, a thorough understanding of its chemical properties and stability profile is paramount. This technical guide provides an in-depth overview of the known chemical characteristics of **PD 118879**, its stability under various stress conditions, and relevant experimental protocols for its analysis. This document is intended to serve as a comprehensive resource for researchers and scientists involved in the study and development of quinolone-based antimicrobials.

Core Chemical Properties

A foundational understanding of the physicochemical properties of **PD 118879** is essential for its formulation, delivery, and analysis. The key chemical identifiers and properties are summarized in the table below.

Property	Value
CAS Number	96568-33-1 [1]
Molecular Formula	C ₁₆ H ₁₇ FN ₄ O ₃ [2]
Molecular Weight	332.33 g/mol [2]
IUPAC Name	1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
SMILES	CCN1C=C(C(=O)C2=CC(=C(C=C12)F)N1CCN(C)CC1)C(=O)O

Note: Specific experimental data for melting point, boiling point, pKa, and logP for **PD 118879** are not readily available in public literature. The provided IUPAC name and SMILES string are based on the known chemical structure of related quinolone compounds and the molecular formula.

Solubility Profile

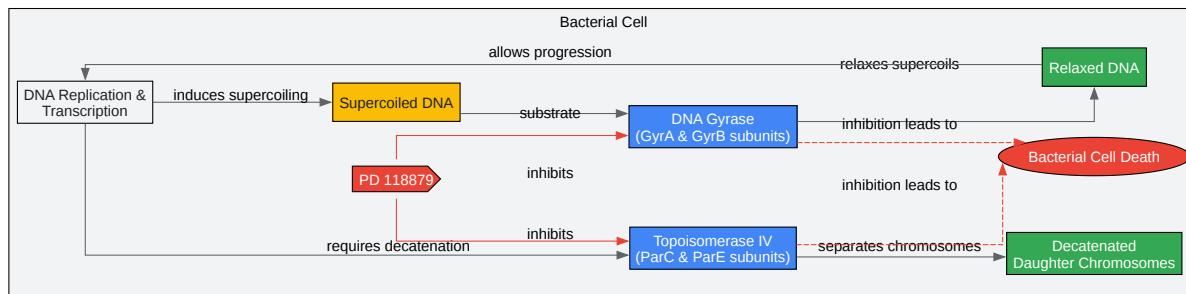
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. While specific quantitative solubility data for **PD 118879** is not extensively published, general solubility characteristics of quinolones can be inferred. Quinolones typically exhibit pH-dependent solubility, with increased solubility in acidic and alkaline conditions compared to neutral pH. They are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Stability

The stability of **PD 118879** is a critical factor influencing its shelf-life, storage conditions, and the identification of potential degradation products that could impact safety and efficacy. As a member of the quinolone class, **PD 118879** is susceptible to degradation under various environmental stressors.

Photostability: Fluoroquinolones are known to be sensitive to light, particularly UV radiation. Exposure to light can lead to the formation of various degradation products. It is recommended that **PD 118879** be protected from light during storage and handling.

Thermal Stability: Elevated temperatures can accelerate the degradation of quinolone antibiotics. Stability studies for quinolones often involve testing at elevated temperatures to predict long-term stability at room temperature.


pH and Hydrolytic Stability: The stability of quinolones can be influenced by pH. Degradation can occur under both acidic and basic conditions, often through hydrolysis of susceptible functional groups.

Oxidative Stability: Quinolones can be susceptible to oxidation, particularly in the presence of oxidizing agents. The piperazine moiety, common in many quinolones, can be a site of oxidation.

Recommended Storage Conditions: Based on the general stability profile of quinolone antibiotics, it is recommended to store **PD 118879** in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is advisable.

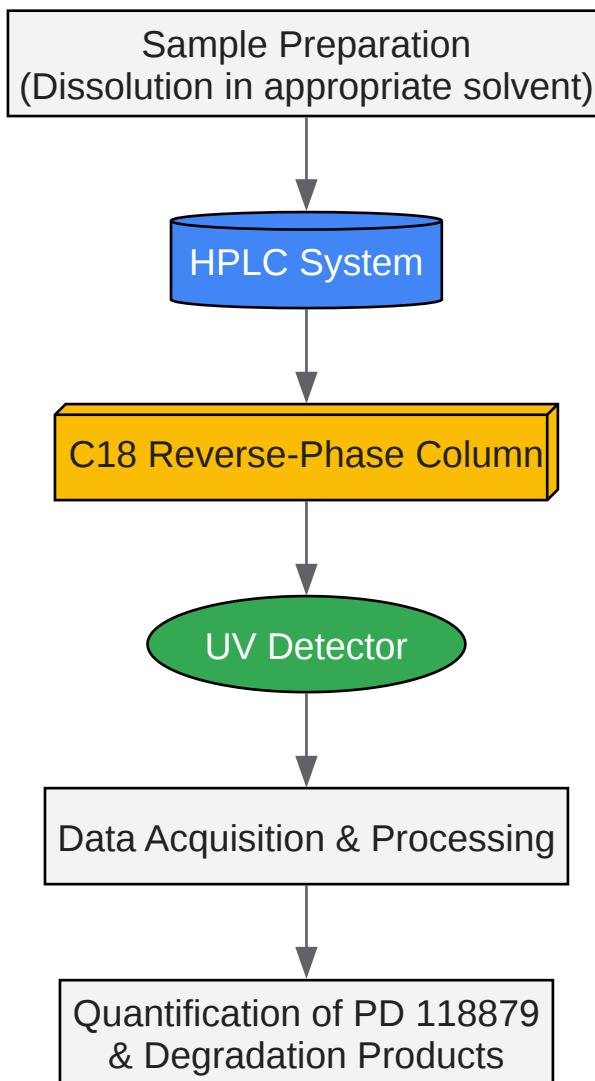
Signaling Pathway: Mechanism of Action

PD 118879, as a quinolone antibiotic, exerts its antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by **PD 118879**.

Experimental Protocols


Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of **PD 118879** and its degradation products. The following is a general protocol that can be adapted and validated for **PD 118879**.

Chromatographic Conditions:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile)
Flow Rate	1.0 mL/min
Detection	UV spectrophotometer at a wavelength determined by the UV spectrum of PD 118879
Injection Volume	10-20 µL
Column Temperature	25-30 °C

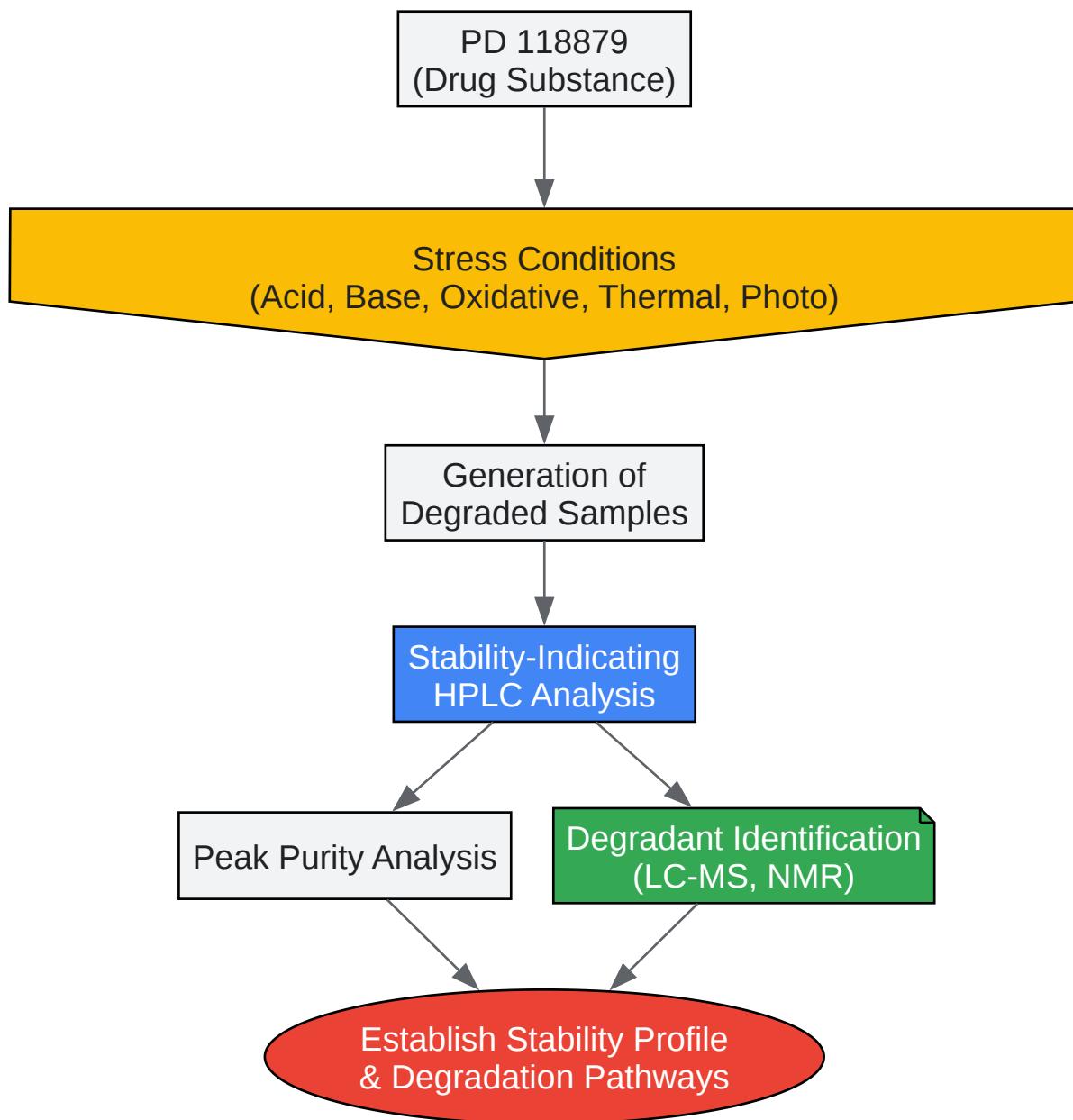
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **PD 118879**.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.


Stress Conditions:

- Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
- Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

- Oxidative Degradation: 3-30% H₂O₂ at room temperature.
- Thermal Degradation: Dry heat at elevated temperatures (e.g., 80 °C).
- Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Procedure:

- Prepare solutions of **PD 118879** in the respective stress media.
- Expose the solutions to the specified stress conditions for a defined period.
- At various time points, withdraw samples and neutralize them if necessary.
- Analyze the samples using a validated stability-indicating HPLC method.
- Characterize the major degradation products using techniques such as LC-MS/MS and NMR.

[Click to download full resolution via product page](#)

Caption: Workflow for conducting forced degradation studies of **PD 118879**.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and stability of **PD 118879**. While specific experimental data for some parameters are limited in the public domain, the information presented, based on its classification as a quinolone antibiotic, serves as a valuable starting point for researchers. The provided

experimental protocols offer a framework for the development and validation of analytical methods necessary for the robust characterization of this compound. Further detailed experimental studies are required to fully elucidate the physicochemical and stability profile of **PD 118879** to support its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [PD 118879: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678596#pd-118879-chemical-properties-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com